3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-oxaspiro[3.4]octan-1-one
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-oxaspiro[3.4]octan-1-one is a complex organic compound that features a boron-containing dioxaborolane ring and a spirocyclic oxaspirooctane structure. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-oxaspiro[3.4]octan-1-one typically involves the formation of the dioxaborolane ring followed by the construction of the spirocyclic structure. One common method involves the reaction of pinacolborane with an appropriate precursor under catalytic conditions to form the dioxaborolane ring . The spirocyclic structure can then be introduced through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-oxaspiro[3.4]octan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boron-containing ring into different functional groups.
Substitution: The dioxaborolane ring can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts such as palladium and copper, as well as oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various boron-containing organic compounds .
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-oxaspiro[3.4]octan-1-one has a wide range of scientific research applications:
Biology: The compound’s boron-containing structure makes it useful in the study of boron-based drugs and their interactions with biological molecules.
Mechanism of Action
The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-oxaspiro[3.4]octan-1-one exerts its effects involves the interaction of the boron atom with other molecules. The boron atom can form stable complexes with various ligands, facilitating reactions such as borylation and hydroboration . These interactions are crucial in the compound’s role as a reagent and catalyst in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar types of reactions.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boron-containing compound with applications in organic synthesis.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used as a reagent in borylation reactions.
Uniqueness
What sets 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-oxaspiro[3.4]octan-1-one apart is its spirocyclic structure, which imparts unique reactivity and stability. This makes it particularly valuable in complex organic synthesis and industrial applications.
Properties
Molecular Formula |
C13H21BO4 |
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Molecular Weight |
252.12 g/mol |
IUPAC Name |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-oxaspiro[3.4]octan-3-one |
InChI |
InChI=1S/C13H21BO4/c1-11(2)12(3,4)18-14(17-11)9-7-10(15)13(9)5-6-16-8-13/h9H,5-8H2,1-4H3 |
InChI Key |
FGJQHBIEQLFFOG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC(=O)C23CCOC3 |
Origin of Product |
United States |
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